![molecular formula C17H24Cl2N2O B10775885 2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-51754 (chlorhydrate) est un matériau de référence analytique classé comme un utopioïde. Il est structurellement similaire aux opioïdes connus et est principalement utilisé pour la recherche et les applications médico-légales . Ce composé n'est pas destiné à une utilisation humaine ou vétérinaire .
Méthodes De Préparation
La préparation de U-51754 (chlorhydrate) implique plusieurs voies de synthèse et conditions de réactionLes méthodes de production industrielle impliquent souvent l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
U-51754 (chlorhydrate) subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
U-51754 (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme matériau de référence analytique pour étudier les propriétés chimiques et les réactions des opioïdes.
Biologie : Employé dans la recherche pour comprendre les effets biologiques et les mécanismes d'action des opioïdes synthétiques.
Médecine : Utilisé en toxicologie médico-légale pour détecter et quantifier la présence d'opioïdes synthétiques dans les échantillons biologiques.
Industrie : Appliqué dans le développement et les tests de nouvelles méthodes et technologies analytiques pour la détection des opioïdes synthétiques .
5. Mécanisme d'action
Le mécanisme d'action de U-51754 (chlorhydrate) implique son interaction avec les récepteurs opioïdes dans l'organisme. Il agit comme un agoniste puissant au niveau du récepteur μ-opioïde, conduisant à l'activation des voies de signalisation en aval qui entraînent ses effets analgésiques. Le composé n'est pas structurellement lié au fentanyl, mais il a été confirmé dans les surdoses et les décès par opioïdes .
Applications De Recherche Scientifique
U-51754 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference material for studying the chemical properties and reactions of opioids.
Biology: Employed in research to understand the biological effects and mechanisms of action of synthetic opioids.
Medicine: Utilized in forensic toxicology to detect and quantify the presence of synthetic opioids in biological samples.
Industry: Applied in the development and testing of new analytical methods and technologies for detecting synthetic opioids .
Mécanisme D'action
The mechanism of action of U-51754 (hydrochloride) involves its interaction with opioid receptors in the body. It acts as a potent agonist at the μ-opioid receptor, leading to the activation of downstream signaling pathways that result in its analgesic effects. The compound is not structurally related to fentanyl but has been confirmed in opioid overdoses and deaths .
Comparaison Avec Des Composés Similaires
U-51754 (chlorhydrate) est structurellement similaire à d'autres opioïdes synthétiques tels que U-47700, U-49900 et U-48800. Il est unique dans sa structure chimique et sa puissance spécifiques. Les composés similaires comprennent :
U-47700 : Un autre opioïde synthétique aux propriétés similaires mais à structure chimique différente.
U-49900 : Un opioïde synthétique à structure chimique différente mais à effets similaires.
U-48800 : Un autre opioïde synthétique aux propriétés similaires mais à structure chimique différente
Propriétés
Formule moléculaire |
C17H24Cl2N2O |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)11-12-8-9-13(18)14(19)10-12/h8-10,15-16H,4-7,11H2,1-3H3/t15-,16-/m0/s1 |
Clé InChI |
ISJUYFBACBKWBV-HOTGVXAUSA-N |
SMILES isomérique |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CN(C)C1CCCCC1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



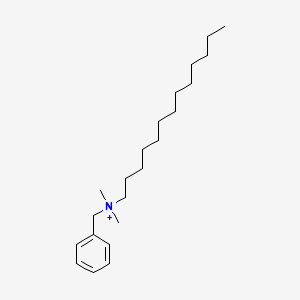
![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)

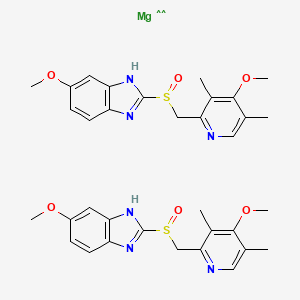
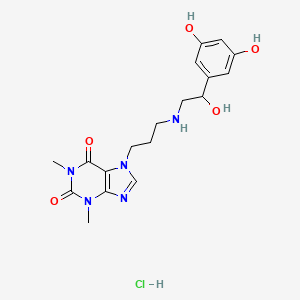
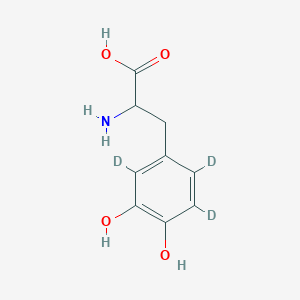
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
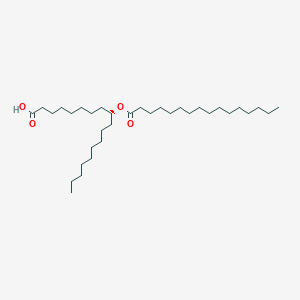

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
